![molecular formula C13H17NO3 B510338 Ácido 3-{[4-(propan-2-il)fenil]carbamoil}propanoico CAS No. 387359-18-4](/img/structure/B510338.png)

Ácido 3-{[4-(propan-2-il)fenil]carbamoil}propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

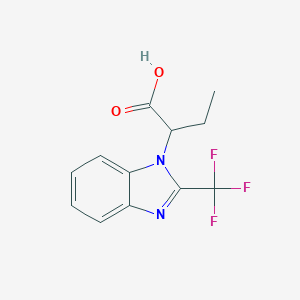

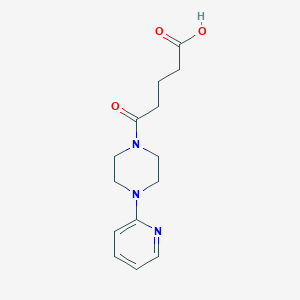

“3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” is a type of amide . Amides are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. In the case of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid”, the nitrogen atom is bonded to a 4-(methylethyl)phenyl group and a carbamoyl group .

Synthesis Analysis

The synthesis of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could potentially involve several steps, including the formation of the carbamoyl group and the attachment of the 4-(methylethyl)phenyl group . Biocatalysis could be a potential method for the synthesis of such chiral intermediates .Molecular Structure Analysis

The molecular structure of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would include a carbamoyl group (CONH2) attached to a propanoic acid backbone, with a 4-(methylethyl)phenyl group attached to the nitrogen atom .Chemical Reactions Analysis

As an amide, “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could undergo various chemical reactions. For instance, it could be hydrolyzed to form a carboxylic acid . The specific reactions would depend on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would depend on its molecular structure. As an amide, it could potentially have strong intermolecular forces, leading to a high boiling point . Small amides are generally soluble in water .Mecanismo De Acción

Target of Action

The primary targets of the compound “3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid” are currently unknown. This compound belongs to the class of carbamate esters

Mode of Action

Carbamate esters typically act by forming a covalent bond with their target, which can inhibit the target’s function . The specific interactions and changes resulting from this compound’s binding to its targets would depend on the nature of the targets, which, as mentioned, are currently unknown.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways that this compound might affect. Carbamate esters can impact a variety of pathways depending on their specific targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid in lab experiments is its well-established safety profile. The drug has been used for decades and is generally considered to be safe when used as directed. In addition, it is relatively inexpensive and widely available, making it a convenient choice for researchers. However, there are also limitations to using the drug in lab experiments. For example, its effects can be variable depending on the species being studied, and it may not be effective in all types of inflammation.

Direcciones Futuras

There are many potential future directions for research on 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid. One area of interest is the development of new formulations of the drug that can be more effective in treating specific types of inflammation. Another area of research is the investigation of the drug's effects on the gut microbiome, which has been shown to play a role in inflammation and disease. In addition, there is ongoing research into the use of 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid in combination with other drugs to enhance its anti-inflammatory effects. Finally, there is a growing interest in the use of the drug as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective properties.

Métodos De Síntesis

The synthesis of 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid involves the reaction of isobutylbenzene with ethylene oxide to form 4-isobutylphenol. This is then reacted with phosgene to form 4-isobutylphenyl chloroformate, which is then reacted with sodium hydroxide to form 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid. This process is complex and involves several steps, but it is an efficient method for producing large quantities of the drug.

Aplicaciones Científicas De Investigación

Etilenación de Aldehídos

Este compuesto se puede usar en la etilenación de aldehídos para producir derivados de 3-propanal, propanol y ácido propanoico . El proceso implica una condensación de Knoevenagel, reducción de olefinas, descarboxilación, reducción de ácidos carboxílicos y una oxidación de alcoholes . Esta metodología se ha desarrollado para la síntesis de 3-propanaldehídos, que son sintéticamente útiles en la síntesis de productos naturales, tetrahidroquinolinas quirales, quimiosensores y en la industria de perfumes .

Diseño y entrega de medicamentos

Los ácidos borónicos y sus ésteres, que incluyen este compuesto, se consideran altamente para el diseño de nuevos medicamentos y dispositivos de administración de medicamentos . Son particularmente adecuados como portadores de boro para la terapia de captura de neutrones . Sin embargo, estos compuestos solo son marginalmente estables en agua .

Hidroenfenilación

El compuesto se puede utilizar en la hidroenfenilación, una reacción química que implica la adición de un grupo fenilo a un compuesto . Este proceso se usa a menudo en la síntesis de varios compuestos orgánicos .

Propiedades

IUPAC Name |

4-oxo-4-(4-propan-2-ylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDZLDETMPEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)

![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)

![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)